Product packaging for Octadecanoic acid, 8-oxo-, methyl ester(Cat. No.:CAS No. 2380-23-6)

Octadecanoic acid, 8-oxo-, methyl ester

Cat. No.: B14743258
CAS No.: 2380-23-6
M. Wt: 312.5 g/mol
InChI Key: WYJRXGALGVIRCQ-UHFFFAOYSA-N
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Description

Significance of Oxygenated Fatty Acid Derivatives in Biological and Chemical Systems

Oxygenated fatty acids, a diverse group of molecules derived from the oxidation of fatty acids, are pivotal in numerous biological and chemical processes. In biological systems, they serve as energy sources and are integral components of natural lipids like phospholipids, which form the basic structure of cell membranes. nih.govnih.gov Certain oxygenated fatty acids play crucial roles in energy metabolism, particularly when primary pathways like β-oxidation are compromised. nih.govresearchgate.net For instance, ω-oxidation of fatty acids can provide succinyl-CoA for the citric acid cycle, which is vital under conditions of starvation or diabetes. researchgate.net

Beyond metabolic roles, these derivatives are essential for producing insect pheromones in species like honeybees and are key building blocks for the formation of biopolyesters, such as cutin and suberin, in higher plants. nih.govresearchgate.net Fatty acid derivatives are also involved in cellular signaling pathways. nih.gov

From a chemical and industrial perspective, oxygenated fatty acids are valuable. They are utilized as precursors and intermediates in the synthesis of a wide range of products, including pharmaceuticals, detergents, plasticizers, cosmetics, and lubricants. rwth-aachen.de Their unique structures, containing both a hydrophobic carbon chain and reactive functional groups, make them versatile raw materials for creating value-added products from relatively inexpensive vegetable oils. nih.gov For example, hydroxy fatty acid derivatives are being explored for their potential as biofuels and fuel additives. google.com

Overview of Octadecanoic Acid Derivatives

Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with an 18-carbon chain. ebi.ac.uknih.gov It is a common component of animal and vegetable fats and serves as a parent compound for a vast array of derivatives. The reactivity of its terminal carboxyl group and the C-H bonds along its chain allows for numerous chemical modifications. researchgate.net

Derivatization of octadecanoic acid can lead to compounds with diverse applications. For example, esters of octadecanoic acid, such as its methyl ester (methyl stearate), are used in various industries. aip.org Further modifications can introduce different functional groups, leading to compounds with specific biological activities. For instance, certain tetrahydrofuran (B95107) diester derivatives of octadecanoic acid have demonstrated acaricidal properties. nih.gov The introduction of an oxo group at different positions along the carbon chain results in various oxo-octadecanoic acid isomers, each with potentially unique chemical characteristics.

The table below provides a summary of key properties for Octadecanoic acid.

PropertyValue
IUPAC Name octadecanoic acid
Synonyms Stearic acid, C18:0
Chemical Formula C18H36O2
Molecular Weight 284.5 g/mol
Appearance White solid with a mild odor
Biological Role Plant metabolite, human metabolite, algal metabolite

This data is compiled from PubChem. nih.gov

Scope of Academic Research on Octadecanoic Acid, 8-oxo-, Methyl Ester

This compound is a specific keto-ester derivative of stearic acid. While it is recognized as a distinct chemical compound, a review of available academic literature indicates that it has not been the subject of extensive research. nih.gov Its specific synthesis, biological functions, and potential applications are not well-documented in comparison to other isomers.

In contrast, other positional isomers of oxo-octadecanoic acid methyl ester have received more scientific attention. For example, research is available on the chemical and physical properties of methyl 2-oxooctadecanoate chemeo.comnist.gov and methyl 12-oxooctadecanoate. cymitquimica.com The synthesis of related compounds like methyl 3-oxooctadecanoate has also been described in the literature. chemicalbook.com This disparity suggests that the focus of research has been on isomers where the oxo group is positioned closer to the ester functionality or in the middle of the carbon chain. The limited body of specific research on the 8-oxo variant indicates a potential area for future investigation to fully characterize its properties and compare them to its better-understood isomers.

The table below presents key identifiers and computed properties for this compound.

PropertyValue
IUPAC Name methyl 8-oxooctadecanoate
Molecular Formula C19H36O3
Molecular Weight 312.5 g/mol
Heavy Atom Count 22
Rotatable Bond Count 16
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

This data is compiled from PubChem. nih.gov

Table of Mentioned Compounds

Common Name/Systematic NameChemical Formula
This compoundC19H36O3
Octadecanoic acidC18H36O2
Stearic acidC18H36O2
Methyl 2-oxooctadecanoateC19H36O3
Methyl 3-oxooctadecanoateC19H36O3
Methyl 10-oxooctadecanoateC19H36O3
Methyl 12-oxooctadecanoateC19H36O3
Succinyl-CoAC25H40N7O19P3S
Oleic acidC18H34O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O3 B14743258 Octadecanoic acid, 8-oxo-, methyl ester CAS No. 2380-23-6

Properties

CAS No.

2380-23-6

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 8-oxooctadecanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h3-17H2,1-2H3

InChI Key

WYJRXGALGVIRCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCC(=O)OC

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Octadecanoic Acid, 8 Oxo , Methyl Ester

Laboratory-Scale Synthetic Routes for Oxo-Fatty Acid Methyl Esters

The laboratory synthesis of oxo-fatty acid methyl esters, including the specific compound octadecanoic acid, 8-oxo-, methyl ester, typically involves a multi-step process. This process begins with the formation of the methyl ester from the corresponding fatty acid, followed by the introduction of the oxo functional group at a specific position on the fatty acid chain.

Esterification Techniques for Fatty Acids

The initial step in synthesizing this compound is the esterification of the parent fatty acid, octadecanoic acid (stearic acid). This conversion to its methyl ester is essential to protect the carboxylic acid group during subsequent reactions and to increase the compound's volatility for analytical techniques like gas chromatography. Several established methods are employed for this purpose in a laboratory setting. aocs.org

Acid-Catalyzed Esterification: This is a common and effective method involving the reaction of the fatty acid with methanol (B129727) in the presence of an acid catalyst. aocs.org Commonly used catalysts include anhydrous hydrogen chloride (HCl) in methanol, sulfuric acid (H₂SO₄), or boron trifluoride (BF₃) in methanol. The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the methyl ester.

Base-Catalyzed Transesterification: While primarily used for converting triglycerides to fatty acid methyl esters (FAMEs), this method can also be adapted for free fatty acids, although it is less common for this specific purpose. It involves the use of a strong base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), in methanol. aocs.org

For research purposes where high purity is required, the choice of esterification method can be critical to avoid the formation of byproducts. The reaction conditions, such as temperature, reaction time, and catalyst concentration, are carefully controlled to achieve a high yield of the desired methyl stearate.

Table 1: Comparison of Common Laboratory Esterification Techniques for Fatty Acids

TechniqueCatalystTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed (HCl in Methanol) Anhydrous Hydrogen ChlorideReflux for 1-2 hoursHigh conversion rates, relatively clean reaction.Requires preparation of anhydrous HCl in methanol.
Acid-Catalyzed (H₂SO₄) Concentrated Sulfuric AcidReflux for 1-2 hoursReadily available catalyst.Can cause charring with sensitive compounds.
Acid-Catalyzed (BF₃-Methanol) Boron TrifluorideHeating (e.g., 60°C)Effective for a wide range of fatty acids.BF₃ is toxic and requires careful handling.
Base-Catalyzed (Sodium Methoxide) Sodium MethoxideRoom temperature or gentle heatingFast reaction for transesterification.Less common for free fatty acids, risk of soap formation.

Introduction of the Oxo-Group at Specific Positions (e.g., Oxidation of Methyl Stearate Analogs)

The introduction of an oxo (or keto) group at the C-8 position of the methyl octadecanoate chain is a challenging yet crucial step. A common strategy involves the oxidation of a precursor molecule that already possesses a functional group at the desired position. In this case, the oxidation of methyl 8-hydroxystearate would be a direct route to obtaining this compound.

The synthesis of the precursor, methyl 8-hydroxystearate, can be approached through various synthetic pathways, often starting from unsaturated fatty acids where the double bond can be functionalized. For instance, while ricinoleic acid (12-hydroxy-9-octadecenoic acid) is a natural source for 12-hydroxystearic acid, similar principles of hydroxylation of an appropriate unsaturated precursor could be applied to generate the 8-hydroxy isomer. chemistryviews.orgacmechem.comsigmaaldrich.comwikipedia.orgnih.gov

Once methyl 8-hydroxystearate is obtained, it can be oxidized to the corresponding ketone, methyl 8-oxostearate. Various oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), Swern oxidation, or Dess-Martin periodinane. Milder and more environmentally friendly methods are also continually being developed.

"One-Pot Synthesis" Approaches for Related Oxo-Esters

"One-pot synthesis" refers to a strategy where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy process of isolating and purifying intermediate compounds. While a specific one-pot synthesis for this compound is not widely documented, related methodologies for the synthesis of other β-keto esters have been developed. semanticscholar.orgorganic-chemistry.org

For instance, one-pot reactions of carboxylic acids with ynol ethers have been shown to produce β-keto esters. organic-chemistry.org Another approach involves the reaction of carboxylic acids with chlorosulfonyl isocyanate to yield β-keto esters under mild conditions. semanticscholar.org These methods, while not directly applicable to the synthesis of an 8-oxo ester, highlight the ongoing research into more efficient and streamlined synthetic routes for this class of compounds. The development of a one-pot synthesis for this compound would likely involve the in-situ generation of a reactive intermediate from octadecanoic acid or its methyl ester, followed by a regioselective oxidation.

Chemical Derivatization for Research Applications

Chemical derivatization of this compound is a vital tool for a variety of research applications. Derivatization can enhance the analyte's properties for specific analytical techniques, such as mass spectrometry, or can be used to introduce labels for tracer studies. magtech.com.cn

Derivatization for Mass Spectrometry: The analysis of keto fatty acid esters by mass spectrometry can be enhanced through derivatization of the carbonyl group. This can improve ionization efficiency and provide more structural information during fragmentation analysis. Common derivatization reactions for ketones include the formation of:

Hydrazones: Reaction with hydrazine (B178648) or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones. wikipedia.orggoogle.comresearchgate.netnih.gov These derivatives often have increased molecular weight and can be more readily ionized.

Oximes: Reaction with hydroxylamine (B1172632) produces oximes. wikipedia.orgresearchgate.netijprajournal.comnih.govbyjus.com This derivatization can be useful for both analytical characterization and in the synthesis of further modified compounds.

Isotopic Labeling: For metabolic studies or as internal standards in quantitative analysis, isotopically labeled versions of this compound can be synthesized. researchgate.net This typically involves incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into the molecule. The synthesis would follow similar routes as the unlabeled compound, but using isotopically labeled starting materials or reagents at a specific step.

Fluorescent Labeling: For applications in bioimaging or fluorescence-based assays, a fluorescent tag can be attached to the molecule. This could be achieved by derivatizing the keto group with a fluorescently labeled hydrazine or hydroxylamine derivative.

Table 2: Common Derivatization Reactions for the Oxo-Group in Fatty Acid Methyl Esters

DerivativeReagentReaction ConditionsPurpose of Derivatization
Hydrazone Hydrazine or substituted hydrazinesMildly acidic or basic conditionsEnhanced detection in mass spectrometry, introduction of tags.
Oxime HydroxylamineMildly acidic conditionsAnalytical characterization, synthetic intermediate.
Isotopically Labeled Analog Labeled precursors/reagentsVaries with synthetic routeMetabolic tracer studies, internal standard for quantification.
Fluorescently Labeled Derivative Fluorescent hydrazine/hydroxylamineVaries with reagentBioimaging, fluorescence-based assays.

Biosynthesis and Metabolic Pathways of Oxo Octadecanoates in Biological Systems

Enzymatic Biosynthesis Mechanisms in Mammals, Bacteria, and Fungi

In biological systems, the synthesis of octadecanoids is primarily mediated by the enzymatic activity of cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.gov Additionally, microbial communities, particularly within the gut microbiome, contribute significantly through unique pathways such as hydratase activity. nih.gov

Cyclooxygenase (COX) enzymes are well-known for their role in the synthesis of prostanoids from 20-carbon fatty acids like arachidonic acid. However, their interaction with 18-carbon fatty acids is primarily limited to their peroxidase activity. wikipedia.org The formation of oxo-derivatives from fatty acids via COX-2 is a multi-step process. wikipedia.org Initially, COX-2 generates a hydroxy fatty acid precursor, which is subsequently oxidized to the corresponding oxo-derivative by a hydroxy-dehydrogenase. wikipedia.org Interestingly, some oxo-fatty acids, such as 8-oxo-9-octadecenoic acid, have been shown to downregulate the expression of COX-2, suggesting a potential feedback mechanism. nih.gov

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, forming fatty acid hydroperoxides. acs.org These hydroperoxides serve as critical intermediates that can be further metabolized into a variety of bioactive lipids, including oxo-fatty acids. acs.org The LOX pathway is a key route for the production of oxylipins, which are involved in various signaling processes. youtube.com

Table 1: Overview of Lipoxygenase (LOX) Enzyme Activity

Enzyme Family Substrate Intermediate Product Potential Final Product

Cytochrome P450 (CYP) enzymes are a diverse group of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. acs.org CYP enzymes can hydroxylate fatty acids at various positions, creating hydroxy fatty acid intermediates. nih.gov These intermediates are then converted into the corresponding oxo-fatty acids through the action of dehydrogenases. wikipedia.org This pathway is a significant contributor to the diversity of oxidized fatty acids found in biological systems. nih.gov

Table 2: Role of Cytochrome P450 Enzymes in Oxo-Fatty Acid Formation

Enzyme Family Function Precursor Product
Cytochrome P450 (CYP) Hydroxylation Fatty Acids Hydroxy Fatty Acids

The gut microbiome is a significant source of octadecanoid biosynthesis, employing unique enzymatic pathways. nih.gov Certain bacteria, including species of Lactobacillus, Nocardia, and Mycobacterium, can convert unsaturated fatty acids like oleic acid into oxo-octadecanoic acid. nih.govnih.gov This process often involves a two-step mechanism. First, a hydratase enzyme (e.g., CLA-HY, FA-HY1, FA-HY2) catalyzes the addition of water to a double bond in the fatty acid, forming a hydroxy fatty acid. nih.gov For instance, oleic acid can be converted to 10-hydroxyoctadecanoic acid. nih.govnih.gov Subsequently, a dehydrogenase oxidizes the hydroxyl group to a keto group, yielding the final oxo-fatty acid. nih.govnih.gov

Table 3: Microbial Production of Oxo-Octadecanoic Acid

Microbial Species Substrate Intermediate Product Final Product Yield
Saccharomyces cerevisiae Oleic Acid 10-Hydroxyoctadecanoic Acid - 45%
Nocardia aurantia Oleic Acid 10-Hydroxyoctadecanoic Acid 10-Oxo-octadecanoic Acid 65%
Nocardia sp. (NRRL 5646) Oleic Acid 10-Hydroxyoctadecanoic Acid 10-Oxo-octadecanoic Acid 55%

Non-Enzymatic Formation Pathways (e.g., Photo- and Autoxidation)

In addition to enzymatic synthesis, oxo-octadecanoates can be formed through non-enzymatic pathways. nih.gov Autoxidation is a process involving the reaction of fatty acids with oxygen via a free radical chain mechanism, which can be initiated by factors such as heat and light. wikipedia.orgbtsa.com This leads to the formation of hydroperoxides as primary products, which are unstable and can decompose into a variety of secondary oxidation products, including ketones (oxo-fatty acids). nih.govbtsa.com Photo-oxidation is another non-enzymatic route where light, often in the presence of a photosensitizer, activates oxygen to a more reactive state (singlet oxygen). wur.nl Singlet oxygen can then react directly with the double bonds in unsaturated fatty acids to form hydroperoxides, which subsequently convert to oxo-derivatives. wur.nlresearchgate.net Unlike enzymatic reactions, these non-enzymatic processes are not stereospecific and result in a racemic mixture of products. acs.org

Biotransformation and Subsequent Metabolism of Oxo-Fatty Acids and Their Esters

Once formed, oxo-fatty acids and their esters undergo further metabolism and biotransformation. In microbial systems, these compounds can be part of a larger metabolic pathway. For example, gut bacteria can further metabolize 10-oxo-12(Z)-octadecenoic acid, a metabolite of linoleic acid. nih.gov In mammals, the metabolism of oxo-fatty acids can involve various pathways, including reduction back to the corresponding hydroxy fatty acid or further oxidation. nih.gov Another significant metabolic fate for oxo-fatty acids, which are electrophilic, is their reaction with nucleophiles. They can form covalent adducts with thiol-containing molecules such as cysteine residues in proteins or glutathione (B108866). acs.org This adduction can lead to the formation of more complex structures, like cyclic hemiketals, which may alter the biological activity and function of the parent molecule. acs.org

Table 4: Summary of Metabolic Pathways for Oxo-Fatty Acids

Organism/System Metabolic Process Description
Microbial Reduction Oxo-group is reduced back to a hydroxyl group.
Microbial Isomerization/Saturation Double bonds may be shifted or saturated.
Mammalian Reduction/Oxidation Interconversion between oxo and hydroxy forms or further oxidation.

Reduction of Oxo-Groups to Hydroxy-Groups

While the primary focus is often on the formation of oxo-groups, the reverse reaction, the reduction of an oxo-group to a hydroxyl group, is a fundamental metabolic process. This conversion is typically carried out by reductases or dehydrogenases, often utilizing cofactors like NADH or NADPH as reducing agents. In the context of 8-oxo-octadecanoic acid, this would involve its conversion to 8-hydroxyoctadecanoic acid. This reversible reaction is crucial for maintaining a balance between the two forms and can dictate the subsequent metabolic pathways the molecule enters. The enzyme responsible for this specific reduction at the C-8 position would likely be a ketoacyl reductase or a dehydrogenase with specificity for this substrate.

Further Conversions to Unsaturated Fatty Acids

Following its formation, 8-oxo-octadecanoic acid can undergo further enzymatic modifications, including desaturation, which introduces double bonds into the fatty acid chain. This process is catalyzed by a class of enzymes known as fatty acid desaturases. A key enzyme in this context is delta-8 desaturase, which has been identified in various organisms and is responsible for creating a double bond at the C-8 position of C18 fatty acids.

The presence of the oxo-group at the C-8 position could influence the activity of desaturases. It is plausible that 8-oxo-octadecanoic acid could be a substrate for a desaturase, leading to the formation of an unsaturated oxo-fatty acid. This conversion would significantly alter the physical properties and potential signaling roles of the molecule.

Enzymatic Systems Involved in Metabolite Interconversion (e.g., CLA-DH, CLA-HY)

The enzymatic machinery involved in the metabolism of conjugated linoleic acid (CLA) provides a valuable model for understanding the interconversion of fatty acid derivatives, including the formation of oxo-groups. Two key enzymes in this pathway are:

CLA-HY (Conjugated Linoleic Acid Hydratase): This enzyme catalyzes the hydration of a double bond in a fatty acid to form a hydroxyl group. For instance, it is known to convert linoleic acid to 10-hydroxy-octadecenoic acid. While its specificity for substrates with existing oxo-groups is not fully elucidated, hydratases play a crucial role in introducing the hydroxyl precursors necessary for oxo-group formation.

CLA-DH (Conjugated Linoleic Acid Dehydrogenase): This enzyme is a hydroxy fatty acid dehydrogenase that catalyzes the oxidation of a hydroxyl group to a keto (oxo) group. A well-documented example is the conversion of 10-hydroxy-octadecanoic acid to 10-oxo-octadecanoic acid. This demonstrates the direct enzymatic step responsible for the formation of an oxo-fatty acid. Although the primary known substrate for CLA-DH has the hydroxyl group at the C-10 position, it is conceivable that it or a similar dehydrogenase could act on 8-hydroxyoctadecanoic acid to produce 8-oxo-octadecanoic acid.

The interplay between hydratases and dehydrogenases is therefore central to the biosynthesis and metabolic fate of oxo-octadecanoates. The initial hydroxylation of the fatty acid chain, potentially at the C-8 position by enzymes like cytochrome P450s, would create the necessary substrate for a dehydrogenase to then form the 8-oxo group.

Interactive Data Table: Key Enzymes and Reactions

Enzyme FamilySpecific Enzyme ExampleReaction TypeSubstrate ExampleProduct Example
DehydrogenaseCLA-DHOxidation10-hydroxy-octadecanoic acid10-oxo-octadecanoic acid
HydrataseCLA-HYHydrationLinoleic acid10-hydroxy-octadecenoic acid
DesaturaseDelta-8 DesaturaseDesaturationOctadecanoic acidOctadec-8-enoic acid
HydroxylaseCytochrome P450HydroxylationStearic Acid8-hydroxyoctadecanoic acid

Analytical Methodologies and Characterization of Octadecanoic Acid, 8 Oxo , Methyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and analysis of Octadecanoic acid, 8-oxo-, methyl ester from other components in a mixture. Both gas and liquid chromatography, coupled with mass spectrometry, provide the high resolution and sensitivity needed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely used technique for the analysis of fatty acid methyl esters (FAMEs) due to their volatility. unm.ac.idchromatographyonline.com The methyl ester form of 8-oxooctadecanoic acid is significantly more volatile and less polar than its parent carboxylic acid, making it highly suitable for GC analysis. sigmaaldrich.comrestek.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the GC column. jmaterenvironsci.com For FAMEs, nonpolar or semi-polar columns are often employed.

Following separation, the eluted compounds enter the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS, which involves bombarding the molecules with high-energy electrons. jeol.com This process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

Identification of this compound is achieved by comparing its fragmentation pattern with reference spectra in established databases, such as the NIST Mass Spectrometry Data Center. nih.govnih.gov The presence of the ketone group at the C-8 position and the methyl ester at C-1 will yield a characteristic fragmentation pattern that allows for its differentiation from other isomers and related compounds. While EI is a "hard" ionization technique that can sometimes lead to the absence of a discernible molecular ion peak, the fragmentation pattern is crucial for structural elucidation. jeol.com

Purity assessment is conducted by examining the gas chromatogram for the presence of extraneous peaks. A pure sample will ideally show a single, sharp peak at a specific retention time. The mass spectrum of this peak should correspond exclusively to the target compound. The presence of other peaks indicates impurities, which can then be identified by their respective mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an alternative and complementary technique to GC-MS, particularly useful for analyzing less volatile or thermally sensitive compounds. nih.gov While methyl 8-oxooctadecanoate is amenable to GC, LC-MS provides a powerful platform for its analysis without the need for high temperatures.

In LC-MS, separation is achieved in the liquid phase, typically using a reversed-phase column such as a C8 or C18. nih.govnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The compound is separated based on its hydrophobicity.

After elution from the LC column, the analyte is introduced into the mass spectrometer via an interface that removes the solvent, such as an electrospray ionization (ESI) source. nih.govnih.gov ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is advantageous for confirming the molecular weight of the compound (312.5 g/mol ). nih.gov

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed. nih.govresearchgate.net This technique involves selecting the molecular ion (precursor ion) of the target compound and subjecting it to collision-induced dissociation (CID) to generate specific product ions. By monitoring one or more of these specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved, allowing for accurate quantification even in complex samples. researchgate.netlipidmaps.org

Advanced GC-Tandem Mass Spectrometry for Trace Analysis

For the detection and quantification of trace amounts of this compound, advanced techniques such as GC-tandem mass spectrometry (GC-MS/MS) offer enhanced sensitivity and selectivity compared to conventional GC-MS. This is particularly crucial when analyzing samples with complex backgrounds where chemical noise can obscure the signal of the target analyte.

GC-MS/MS adds another dimension of mass analysis, significantly improving the signal-to-noise ratio. Similar to LC-MS/MS, a specific precursor ion from the compound's initial mass spectrum is selected and then fragmented to produce characteristic product ions. Monitoring these specific transitions allows the instrument to filter out background interference, enabling the detection of the analyte at much lower concentrations.

Another advanced approach is two-dimensional gas chromatography (GCxGC). nih.gov This technique utilizes two different GC columns with orthogonal separation mechanisms. The effluent from the first column is collected in fractions and then rapidly re-injected onto a second, shorter column for further separation. This results in a significant increase in peak capacity and resolution, allowing for the separation of co-eluting compounds that would otherwise overlap in a one-dimensional GC analysis. When coupled with a high-resolution mass spectrometer, GCxGC provides unparalleled separation power for the analysis of trace compounds in highly complex mixtures. nih.gov

Spectroscopic Characterization (e.g., NMR, IR)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For methyl 8-oxooctadecanoate, a characteristic singlet peak for the methyl ester (–OCH₃) protons would be expected around 3.7 ppm. aocs.org The protons on the carbons adjacent (alpha) to the two carbonyl groups (the ketone at C-8 and the ester at C-1) would be deshielded and appear as multiplets further downfield (around 2.2-2.5 ppm) compared to the other methylene (B1212753) (–CH₂–) protons in the long alkyl chain, which would form a large, complex signal in the 1.2-1.6 ppm region. The terminal methyl group (–CH₃) of the alkyl chain would appear as a triplet around 0.9 ppm.

¹³C-NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The two carbonyl carbons would be the most downfield signals, with the ester carbonyl (C-1) appearing around 174 ppm and the ketone carbonyl (C-8) appearing further downfield, typically above 200 ppm. The methyl ester carbon (–OCH₃) would have a signal around 51 ppm. The carbons alpha to the carbonyls would be in the 30-45 ppm range, while the other methylene carbons of the alkyl chain would resonate between approximately 20 and 35 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by two strong carbonyl (C=O) stretching absorption bands. The ester carbonyl typically absorbs around 1740 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower wavenumber, around 1715-1720 cm⁻¹. spectra-analysis.com The spectrum would also show strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, characteristic of the long alkyl chain.

Table 1: Summary of expected spectroscopic data for this compound.

Sample Preparation and Derivatization for Analysis

Proper sample preparation is a critical step that precedes instrumental analysis, ensuring that the analyte is in a suitable form for detection and free from interfering substances. When the starting material is the parent acid, 8-oxooctadecanoic acid, derivatization is necessary for GC analysis. restek.com

The most common derivatization procedure for fatty acids is esterification to form FAMEs. sigmaaldrich.com This process converts the polar carboxylic acid group into a less polar, more volatile methyl ester. sigmaaldrich.comrestek.com Several reagents can be used for this purpose:

Boron Trifluoride (BF₃) in Methanol: This is a widely used and effective reagent for esterification. The sample is heated with a BF₃-methanol solution (typically 10-14%) to drive the reaction to completion. sigmaaldrich.com

Acid-Catalyzed Esterification: A solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in anhydrous methanol can also be used. nih.govucdavis.edu The reaction typically involves heating the sample with the acidic methanol solution. For example, a sample can be dissolved in toluene (B28343) and methanol, followed by the addition of an 8% HCl solution and heating at 100°C for 1-1.5 hours. nih.gov

Base-Catalyzed Transesterification: If the oxo-fatty acid is present as part of a glycerolipid (e.g., a triglyceride), a base-catalyzed reaction using sodium hydroxide (B78521) or potassium hydroxide in methanol can be used to liberate the FAMEs directly. chromatographyonline.com

After the reaction, the FAMEs are typically extracted from the aqueous/methanolic phase into a nonpolar organic solvent like hexane (B92381) or heptane. sigmaaldrich.comnih.gov The organic layer is then separated, often washed to remove residual catalyst, dried with an agent like anhydrous sodium sulfate, and concentrated before injection into the GC-MS. sigmaaldrich.comucdavis.edu

Development of Enhanced Analytical Procedures for Complex Matrices (e.g., Aerosols)

Atmospheric aerosols represent a highly complex matrix, containing a vast array of organic and inorganic compounds. copernicus.org Oxo-carboxylic acids and other fatty acids are known components of marine and continental aerosols, originating from both biogenic and anthropogenic sources. noaa.govcopernicus.org Analyzing this compound in such matrices requires enhanced analytical procedures to isolate and detect it at trace concentrations.

The analytical workflow for aerosols typically begins with collecting particulate matter on filters. The organic compounds are then extracted from the filter using an appropriate solvent or solvent mixture. This crude extract contains numerous potential interferences.

To enhance the analysis, a multi-step sample cleanup is often required. Solid-Phase Extraction (SPE) is a common technique used for this purpose. For instance, a silica (B1680970) SPE cartridge can be used to separate compounds based on polarity, helping to isolate the FAME fraction from more polar or nonpolar interferences. nih.gov

Given the complexity of the aerosol matrix and the likely low concentration of the target analyte, the use of highly sensitive and selective instrumentation is essential. Advanced techniques like GC-MS/MS or comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry are ideally suited for this challenge. nih.gov These methods can resolve the target analyte from co-eluting matrix components and provide the low detection limits necessary for accurate quantification. The use of an isotopically labeled internal standard is also highly recommended to correct for any analyte loss during the extensive sample preparation and to account for matrix effects during instrumental analysis.

Table of Compounds

Environmental Fate and Degradation Studies of Oxo Octadecanoic Acid Methyl Esters

Biodegradation Pathways in Environmental Compartments

Fatty acid methyl esters are generally considered to be readily biodegradable in various environmental settings, including soil and aquatic systems. researchgate.netepa.gov The primary mechanism of degradation is microbial action, where microorganisms utilize the esters as a carbon source. epa.gov The biodegradation of FAMEs typically proceeds through aerobic pathways, leading to the eventual mineralization of the compound to carbon dioxide and water. epa.gov

The initial step in the biodegradation of a FAME, such as the 8-oxo-octadecanoic acid methyl ester, would likely involve the enzymatic hydrolysis of the ester bond by lipases, yielding the corresponding fatty acid (8-oxo-octadecanoic acid) and methanol (B129727). Both of these products are generally biodegradable. The resulting oxo-fatty acid would then likely undergo further degradation through pathways common for fatty acids, such as β-oxidation. The presence of the oxo group at the C-8 position might influence the rate and specific pathway of degradation compared to a simple saturated fatty acid, but it is expected to be ultimately biodegradable.

While aerobic degradation is the predominant pathway, FAMEs can also biodegrade under anaerobic conditions, although typically at a slower rate. researchgate.net Anaerobic degradation can lead to the formation of methane. researchgate.net

Table 1: General Biodegradation Characteristics of Fatty Acid Methyl Esters (FAMEs)

Environmental CompartmentBiodegradation PotentialPrimary Degradation ProductsInfluencing Factors
SoilHighCarbon dioxide, waterMicrobial population, temperature, oxygen availability, nutrient levels
Aquatic EnvironmentsHighCarbon dioxide, waterMicrobial consortia, temperature, oxygen levels
SedimentsModerate to HighMethane (anaerobic), CO2 (aerobic)Redox potential, microbial activity

Note: This table represents generalized data for FAMEs and is intended to be illustrative for the likely behavior of Octadecanoic acid, 8-oxo-, methyl ester, for which specific data is not available.

Abiotic Degradation Mechanisms (e.g., Photodegradation)

In addition to biodegradation, abiotic processes can contribute to the degradation of FAMEs in the environment. One of the key abiotic degradation mechanisms is photodegradation, which involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun.

Unsaturated FAMEs are more susceptible to photodegradation than their saturated counterparts. concawe.eu The presence of double bonds provides sites for photo-oxidative reactions. For "this compound," which is a saturated FAME, direct photolysis is expected to be a less significant degradation pathway compared to biodegradation. epa.gov However, the presence of the ketone (oxo) functional group could potentially make the molecule more susceptible to certain photochemical reactions, such as Norrish type reactions, which are known degradation pathways for ketones. researchgate.netchemrxiv.org

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. FAMEs are generally stable in neutral water but can undergo hydrolysis under acidic or alkaline conditions to form the corresponding fatty acid and methanol. epa.gov The rate of hydrolysis is influenced by pH and temperature.

Mobility and Persistence in Soil and Aquatic Environments

The mobility of a chemical in the environment is largely determined by its solubility in water and its tendency to adsorb to soil and sediment particles. FAMEs, including what would be expected for "this compound," generally have low aqueous solubility and are likely to adsorb to soil organic matter and sediments. concawe.eulyellcollection.org This low water solubility limits their mobility in the aqueous phase, reducing the potential for leaching into groundwater. concawe.eulyellcollection.org

Table 2: Predicted Mobility and Persistence of this compound based on General FAMEs Properties

Environmental CompartmentExpected MobilityExpected PersistenceKey Influencing Factors
SoilLowLowAdsorption to organic matter, biodegradation rate
GroundwaterVery LowLowLow water solubility, adsorption in overlying soil
Surface WaterLow (partitions to sediment)LowAdsorption to suspended solids and sediment, biodegradation
SedimentLowLow to ModerateAdsorption, anaerobic/aerobic biodegradation rates

Note: This table is an estimation based on the general properties of FAMEs. Specific experimental data for this compound is needed for a definitive assessment.

Persistence is a measure of how long a chemical remains in the environment. Due to their ready biodegradability, FAMEs are not considered to be persistent pollutants. epa.gov While saturated FAMEs are generally more persistent than unsaturated ones, they are still susceptible to microbial degradation. concawe.eu The presence of the oxo group in "this compound" is not expected to render the molecule persistent, as microorganisms are capable of degrading a wide variety of functionalized organic molecules.

Bioaccumulation Potential in Non-Human Systems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for a chemical to bioaccumulate is often estimated based on its octanol-water partition coefficient (Kow). Chemicals with high Kow values are more likely to bioaccumulate in the fatty tissues of organisms.

While specific Kow data for "this compound" is not available, FAMEs, in general, are soluble in octanol, suggesting a potential for bioaccumulation. epa.gov However, their rapid metabolism and degradation by many organisms are expected to limit their actual bioaccumulation in the food chain. epa.gov Therefore, despite having properties that might suggest a potential for bioaccumulation, the ready biotransformation of FAMEs likely prevents significant accumulation in most organisms.

General Environmental Considerations for Fatty Acid Methyl Esters

Fatty acid methyl esters are of considerable environmental interest, primarily due to their use in biodiesel. researchgate.net They are generally regarded as having a more favorable environmental profile compared to petroleum-based fuels. researchgate.net Key environmental characteristics of FAMEs include:

Readily Biodegradable : FAMEs are known to be easily broken down by microorganisms in the environment. researchgate.net

Low Toxicity : In general, FAMEs exhibit low toxicity to aquatic organisms and mammals.

Low Water Solubility : This property means they are less likely to contaminate groundwater. concawe.eulyellcollection.org

Renewable Source : FAMEs are often derived from renewable resources such as vegetable oils and animal fats.

These properties suggest that "this compound," as a member of the FAME family, is also likely to be readily biodegradable and have a low potential for causing significant environmental harm. However, it is crucial to note that these are extrapolations, and specific studies on the 8-oxo derivative are necessary for a conclusive environmental risk assessment.

Structure Activity Relationship Studies of Octadecanoic Acid, 8 Oxo , Methyl Ester Derivatives and Analogs

Comparative Analysis of Positional Isomers (e.g., 3-oxo-, 9-oxo-, 10-oxo-, 12-oxo- Methyl Esters)

The position of the oxo (keto) group along the octadecanoic acid methyl ester backbone is a critical determinant of its biological activity, directing the molecule to interact with different cellular targets and elicit distinct physiological responses. Research on various positional isomers has revealed a range of activities from metabolic regulation to sensory receptor activation.

An analog of the target compound, 8-oxo-9-octadecenoic acid, has demonstrated significant anti-inflammatory properties. nih.gov Studies on this molecule showed it effectively suppresses the production of nitric oxide (NO) and inflammatory cytokines in macrophage cells stimulated by lipopolysaccharides. nih.gov This effect is achieved by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-2 proteins, key mediators of the inflammatory response. nih.gov

The 9-oxo isomer, specifically 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), is a well-studied agonist of the peroxisome proliferator-activated receptor α (PPARα). researchgate.netnih.gov PPARα is a crucial transcription factor in the regulation of lipid metabolism. researchgate.net By activating PPARα, 9-oxo-ODA enhances the expression of genes involved in fatty acid oxidation, leading to a reduction in triglyceride accumulation in hepatocytes. nih.govresearchgate.net This makes 9-oxo-ODA, found in tomatoes, a compound of interest for managing lipid metabolism abnormalities. nih.govresearchgate.net

Shifting the keto group to the C-10 position results in a different biological target. The isomer 10-oxo-12(Z)-octadecenoic acid (KetoA), a metabolite produced by gut lactic acid bacteria, potently activates the transient receptor potential vanilloid 1 (TRPV1). nih.gov Activation of TRPV1 by KetoA has been shown to enhance whole-body energy expenditure and protect mice from diet-induced obesity. nih.gov

Other isomers, such as 13-oxo-octadecadienoic acid, have also been identified and are often studied in comparison with the 9-oxo isomer, particularly in food science contexts. researchgate.net The distinct activities of these positional isomers underscore the high degree of specificity in the interaction between fatty acid signaling molecules and their protein targets.

Table 1: Comparative Biological Activities of Oxo-Octadecanoic Acid Isomers This table is interactive. You can sort and filter the data.

Isomer Position Compound Example Biological Target Observed Effect Source(s)
8-oxo 8-oxo-9-octadecenoic acid iNOS, COX-2, NF-κB Pathway Anti-inflammatory; suppression of NO and cytokines nih.gov
9-oxo 9-oxo-10(E),12(E)-octadecadienoic acid PPARα Agonist; reduces triglyceride accumulation researchgate.netnih.govresearchgate.net
10-oxo 10-oxo-12(Z)-octadecenoic acid TRPV1 Agonist; enhances energy metabolism nih.gov
13-oxo 13-oxo-octadecadienoic acid Not specified Studied in comparison to 9-oxo isomer researchgate.net

Impact of Functional Group Modifications on Biological Activities

Modifying the functional groups of octadecanoic acid, 8-oxo-, methyl ester can significantly alter its chemical properties and, consequently, its biological activity. Key modifications include the introduction of unsaturation (double bonds) and the conversion of the oxo group into other functionalities like epoxides and hydroxyl groups.

The presence of a double bond near the oxo group, as seen in 8-oxo-9-octadecenoic acid, is associated with potent anti-inflammatory activity. nih.gov This unsaturation can influence the molecule's conformation and electronic distribution, potentially enhancing its binding affinity for targets within the NF-κB signaling pathway. nih.gov

Further modifications on related oxo-fatty acid methyl esters have been explored. For example, the transformation of an unsaturated 13-oxo-octadecenoate methyl ester can yield a 9,10-trans-epoxy derivative. acs.org This epoxide can be further hydrolyzed to the corresponding 9,10-erythro-dihydroxy-13-oxo-octadecenoic acid. acs.org Such changes from an oxo group to an epoxy and then to a diol dramatically alter the molecule's polarity and hydrogen bonding capacity. These modifications can facilitate different biological interactions; for instance, the dihydroxy keto acid can cyclize to form a hemiketal, a structure that may interact with entirely different biological targets than its linear precursor. acs.org These studies, while not on the 8-oxo ester itself, highlight how functional group interconversions on the fatty acid backbone create a diverse pool of molecules with potentially distinct biological activities.

Table 2: Effect of Functional Group Modifications on Oxo-Fatty Acid Analogs This table is interactive. You can sort and filter the data.

Original Group Modification Modified Compound Example Biological Implication Source(s)
Saturated Chain Introduction of a double bond (Unsaturation) 8-oxo-9-octadecenoic acid Confers potent anti-inflammatory activity nih.gov
Unsaturated Keto Ester Epoxidation 9,10-trans-Epoxy-11E-13-oxo-octadecenoate methyl ester Creates a reactive electrophilic center acs.org
Epoxy Keto Acid Hydrolysis 9,10-erythro-Dihydroxy-11E-13-oxo-octadecenoic acid Increases polarity; allows for further reactions like cyclization acs.org
Dihydroxy Keto Acid Intramolecular Cyclization Hemiketal form Changes structure and potential biological targets acs.org

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as interactions with stereospecific biological targets like enzymes and receptors are highly dependent on the three-dimensional arrangement of atoms. For derivatives of this compound, the introduction of chiral centers can lead to stereoisomers with differing activities.

While specific stereochemical studies on the 8-oxo methyl ester are not widely documented, research on related analogs provides clear evidence of stereochemical influence. For example, the enzymatic transformation of 9,10-trans-epoxy-11E-13-oxo-octadecenoate can yield specific enantiomers such as 9R,10S-dihydroxy-11E-13-oxo-octadecenoic acid. acs.org When this chiral molecule reacts with glutathione (B108866), a new stereocenter is formed at the C-11 position. acs.org

The adduction of glutathione can result in two different diastereomers (11R or 11S configuration). acs.org These diastereomers exhibit different properties; they can be separated chromatographically and show differences in stability. acs.org The distinct chemical behavior of these diastereomers strongly suggests that they would also have different biological activities, as their unique shapes would dictate how they fit into the binding sites of target proteins. This principle demonstrates that the specific stereoconfiguration of hydroxyl, oxo, and other groups on the fatty acid chain is a critical factor in determining the ultimate biological effect of the molecule.

Table 3: Example of Stereochemical Influence in an Oxo-Fatty Acid Analog This table is interactive. You can sort and filter the data.

Chiral Compound Reaction Resulting Stereoisomers Observed Difference Source(s)
9R,10S-dihydroxy-11E-13-oxo-octadecenoic acid Adduction of glutathione Two diastereomers (differing at C-11) Different stability and chromatographic behavior acs.org

Future Research Directions and Applications in Non Clinical Fields

Exploration of Novel Biosynthetic Pathways

The natural occurrence of oxo fatty acids in various organisms suggests the existence of diverse biosynthetic routes. While general pathways for fatty acid synthesis and oxidation are understood, the specific enzymatic systems responsible for the regioselective oxidation of stearic acid at the C-8 position are not fully elucidated. Future research will likely focus on identifying and characterizing novel enzymes and pathways from a wide range of organisms.

Microbial Bioprospecting: A systematic screening of bacteria, fungi, and microalgae from diverse environments could lead to the discovery of novel enzymes, such as specialized lipoxygenases, hydratases, or cytochrome P450 monooxygenases, capable of producing 8-oxo-octadecanoic acid. These enzymes may offer higher specificity and efficiency compared to known systems.

Plant-Based Systems: Plants are a rich source of oxylipins, which are produced through complex enzymatic cascades. biorxiv.org Investigating the oxylipin pathways in various plant species, particularly those known to produce unusual fatty acids, may reveal enzymes that can be harnessed for the synthesis of the target compound. The octadecanoic pathway, a key signaling route in plants, involves the oxidation of 18-carbon fatty acids and could be a source of relevant enzymes. researchgate.net

Metabolic Engineering: Once novel enzymes are identified, metabolic engineering of microbial hosts like Escherichia coli or Saccharomyces cerevisiae can be employed to create cell factories for the sustainable production of Octadecanoic acid, 8-oxo-, methyl ester. This involves the heterologous expression of the identified biosynthetic genes and optimization of fermentation conditions.

Potential Enzyme ClassOrganism SourceRelevant Research Finding
Lipoxygenases (LOX)Plants, FungiCatalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides, which are precursors to keto fatty acids. biorxiv.org
Cytochrome P450sBacteria, FungiKnown to catalyze the oxidation of fatty acids at various positions, including the formation of oxo derivatives.
Fatty Acid HydratasesBacteriaCan introduce hydroxyl groups into fatty acid chains, which can then be oxidized to ketones.

Development of Advanced Synthetic Methodologies

While biosynthetic methods offer a green route, chemical synthesis provides versatility and control. Future research in synthetic chemistry will aim to develop more efficient, selective, and sustainable methods for the production of this compound.

Catalytic Oxidation: A primary area of focus is the development of advanced catalysts for the direct and selective oxidation of methyl octadecanoate. This includes exploring novel transition metal catalysts (e.g., based on palladium, ruthenium, or iron) and optimizing reaction conditions (e.g., oxidant, solvent, temperature) to maximize the yield of the 8-oxo isomer while minimizing side products.

Biocatalytic Synthesis: The use of isolated enzymes or whole-cell biocatalysts presents a promising avenue for stereoselective synthesis. researchgate.net Engineered enzymes, such as variants of P450 monooxygenases, can be designed to specifically hydroxylate the C-8 position of the fatty acid chain, followed by oxidation to the ketone. This approach offers the benefits of high selectivity and mild reaction conditions.

Flow Chemistry: Implementing the synthesis in continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability. Flow chemistry enables precise control over reaction parameters, leading to higher yields and purity.

Synthetic ApproachKey AdvantagesFuture Research Focus
Selective Catalytic OxidationHigh throughput, scalabilityDevelopment of regioselective catalysts, use of green oxidants.
Whole-Cell BiocatalysisHigh specificity, mild conditions, sustainabilityEnzyme discovery and engineering, process optimization.
Chemoenzymatic SynthesisCombines the advantages of chemical and biological catalysisDesigning multi-step reaction cascades in one-pot systems.

Identification of Additional Biological Roles in Non-Human Organisms

Plant Biology: Research is needed to determine if this compound plays a role in plant defense against pathogens and herbivores, or if it is involved in developmental processes such as seed germination and root growth. Its structural similarity to precursors of jasmonic acid suggests it could be an active signaling molecule in the octadecanoid pathway. mdpi.com

Microbiology: Fatty acids and their derivatives can influence microbial communication (quorum sensing) and biofilm formation. Investigating the effect of this compound on various bacterial and fungal species could reveal novel antimicrobial or quorum-sensing-inhibitory activities.

Insect Pheromones: Some insects utilize fatty acid derivatives as pheromones for communication. It is worthwhile to explore whether this compound or its derivatives act as attractants, repellents, or aggregation pheromones in any insect species.

Organism GroupPotential Biological RoleResearch Approach
PlantsDefense signaling, growth regulationMetabolomic profiling of stressed plants, exogenous application studies.
BacteriaQuorum sensing modulation, antimicrobial activityBiofilm assays, reporter gene assays for quorum sensing.
FungiAntifungal activity, developmental regulationMycelial growth inhibition assays, analysis of sporulation.
InsectsPheromonal communicationElectroantennography (EAG), behavioral assays.

Applications in Agrochemicals, Biocatalysis, and Material Science (Excluding Clinical Uses)

The unique chemical structure of this compound—a long aliphatic chain with a central keto group and a terminal ester—makes it a versatile platform molecule for various industrial applications.

Agrochemicals: Based on the potential biological roles of fatty acid esters, this compound could be explored as a biopesticide or a plant growth regulator. Its long carbon chain may confer surfactant-like properties, making it a candidate for use as an environmentally friendly solvent or adjuvant in pesticide formulations.

Biocatalysis: The ketone group can serve as a handle for further enzymatic modifications. For example, ketoreductases could be used to stereoselectively reduce the ketone to a hydroxyl group, producing chiral building blocks. Conversely, the compound itself could be a product of a biocatalytic process designed to add value to saturated fatty acids.

Material Science: The bifunctional nature of the molecule (ketone and ester) allows it to be a monomer for polymerization. For instance, after conversion of the ester to an alcohol or an amine, it could be used in the synthesis of specialty polyesters or polyamides. The long aliphatic chain could impart flexibility and hydrophobicity to the resulting polymers. Additionally, its derivatives could find applications as biolubricants or plasticizers.

Field of ApplicationPotential UseRationale
AgrochemicalsBiopesticide, Plant Growth RegulatorFatty acid esters have shown activity in regulating plant growth and deterring pests.
BiocatalysisChiral Building Block SynthesisThe keto group can be stereoselectively reduced by ketoreductases.
Material SciencePolymer Monomer, BiolubricantThe bifunctional nature allows for polymerization, and the long alkyl chain is suitable for lubricant applications.

Computational Chemistry Approaches for Structure-Function Prediction

Computational methods are powerful tools for accelerating research and development by predicting the properties and activities of molecules, thereby guiding experimental work.

Molecular Modeling and Simulation: Molecular dynamics simulations can be used to study the conformational flexibility of this compound and its interactions with biological membranes or enzyme active sites. This can provide insights into its potential mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on a library of related keto fatty acids with known activities (e.g., antimicrobial, insecticidal), it may be possible to predict the potential biological activities of this specific compound and prioritize experimental testing.

Enzyme-Substrate Docking: For newly discovered or engineered enzymes, computational docking studies can predict the binding affinity and orientation of this compound in the active site. This information is crucial for understanding enzyme mechanisms and for guiding protein engineering efforts to improve catalytic efficiency. Density Functional Theory (DFT) can be employed to investigate the mechanisms of both chemical and enzymatic reactions involving the compound, providing a deeper understanding of its reactivity. sciopen.com

Computational MethodApplicationPredicted Outcome
Molecular Dynamics (MD)Simulating interactions with membranes/proteinsUnderstanding transport, binding modes, and mechanism of action.
QSARPredicting biological activityIdentification of potential agrochemical or antimicrobial properties.
Enzyme DockingModeling interactions with enzyme active sitesPredicting substrate specificity and guiding enzyme engineering.
Density Functional Theory (DFT)Elucidating reaction mechanismsUnderstanding reactivity for synthetic and biosynthetic pathway development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.